molecular formula C16H13N3OS B10950590 (5E)-3-(3-methylphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one

(5E)-3-(3-methylphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B10950590
M. Wt: 295.4 g/mol
InChI Key: JGEOQBMHPQXTSU-GXDHUFHOSA-N
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Description

3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, amines, and thiourea, under conditions that may involve heating, catalysis, and solvent use .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

(5E)-3-(3-methylphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H13N3OS/c1-11-3-2-4-13(9-11)19-15(20)14(18-16(19)21)10-12-5-7-17-8-6-12/h2-10H,1H3,(H,18,21)/b14-10+

InChI Key

JGEOQBMHPQXTSU-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/NC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=NC=C3)NC2=S

Origin of Product

United States

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